N-desmethyl Netupitant D6
CAS No.:
Cat. No.: VC20736636
Molecular Formula: C29H30F6N4O
Molecular Weight: 570.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30F6N4O |
|---|---|
| Molecular Weight | 570.6 g/mol |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide |
| Standard InChI | InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3 |
| Standard InChI Key | SRVSDBHUBFLSFE-XERRXZQWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H] |
| SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
N-desmethyl Netupitant D6 possesses specific molecular characteristics that define its utility as an analytical standard. These properties are summarized in Table 1 below:
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Formula | C29H24D6F6N4O | |
| Molecular Weight | 570.6 g/mol | |
| CAS Number | 2070015-21-1 | |
| Physical State | Solid powder | |
| Purity | ≥98% (typical) |
The compound features six deuterium atoms strategically incorporated into the molecular structure to facilitate its distinction from the non-labeled analyte during mass spectrometric analysis. These deuterium substitutions provide a mass difference that enables accurate quantification while maintaining chemical behavior similar to the non-deuterated compound.
Structural Composition
The chemical name of N-desmethyl Netupitant D6 is 2-[3,5-bis(trifluoromethyl)phenyl]-2-(H)methyl-N-methyl-N-4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-ylpropanamide . This complex structure contains several key functional groups, including trifluoromethyl groups, a piperazine ring, and a pyridine moiety. The structural formula reveals a sophisticated arrangement of atoms that contributes to its specific pharmacokinetic properties and analytical utility.
The SMILES notation for the compound is [2H]C([2H])([2H])C(C(=O)N(C)C1=CN=C(C=C1C1=CC=CC=C1C)N1CCNCC1)(C1C=C(C=C(C=1)C(F)(F)F)C(F)(F)F)C([2H])([2H])[2H], which provides a linear textual representation of its molecular structure . This notation is particularly useful for computational chemistry and database searching.
Pharmaceutical Relevance and Applications
Analytical Applications
N-desmethyl Netupitant D6 serves primarily as an internal standard for the quantification of Netupitant and its metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) techniques . The incorporation of deuterium atoms creates a mass shift that allows researchers to distinguish the internal standard from the analyte of interest while maintaining similar chemical properties during sample preparation and chromatographic separation.
This characteristic makes it invaluable for:
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Pharmacokinetic studies evaluating Netupitant metabolism and elimination
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Therapeutic drug monitoring in clinical settings
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Quality control testing in pharmaceutical manufacturing
-
Metabolite identification and characterization studies
Relationship to Parent Drug
N-desmethyl Netupitant is a primary metabolite of Netupitant, which is used clinically to prevent nausea and vomiting caused by cancer drug treatments . Understanding the metabolism of Netupitant is essential for comprehending its pharmacokinetic profile and potential drug interactions. The deuterated analog facilitates this research by enabling precise quantification of the metabolite in complex biological matrices.
Netupitant functions as a potent and selective neurokinin-1 (NK1) receptor antagonist and is often administered in combination with palonosetron as part of antiemetic therapy regimens . The study of its metabolites, facilitated by deuterated standards like N-desmethyl Netupitant D6, contributes to a more comprehensive understanding of the drug's behavior in the human body.
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 1.7525 mL | 8.7627 mL | 17.5254 mL |
| 5 mM | 0.3505 mL | 1.7525 mL | 3.5051 mL |
| 10 mM | 0.1753 mL | 0.8763 mL | 1.7525 mL |
Table 2: Volume of solvent required to prepare stock solutions of different concentrations
These calculations assume complete solubilization of the compound. Researchers are advised to select appropriate solvents based on the compound's solubility characteristics, with dimethyl sulfoxide (DMSO) commonly recommended for initial dissolution .
| Storage Parameter | Recommendation | Duration |
|---|---|---|
| Long-term storage | -20°C, dry, dark conditions | Up to 1 year |
| Stock solution storage | 0-4°C | Up to 1 month |
| Shipping conditions | Ambient temperature or cold pack | - |
| Freeze-thaw cycles | Minimize; store in separate aliquots | - |
Table 3: Storage recommendations for N-desmethyl Netupitant D6
Proper storage is essential to prevent degradation and maintain the compound's purity and effectiveness as an analytical standard. Repeated freezing and thawing should be avoided by preparing separate aliquots for regular use .
| Supplier | Catalog Number | Available Quantities |
|---|---|---|
| BioCat GmbH | T19452-5mg-TM | 5 mg |
| Xcess Biosciences | M8236 | Various |
| GlpBio | GC34410 | Various |
| Pharmaffiliates | PA STI 028650 | Various |
| Clinivex | RCLS3C34077 | Various |
| Tebubio | T19452 | 1 mg |
Table 4: Commercial suppliers of N-desmethyl Netupitant D6
Research Applications and Methodologies
Mass Spectrometry Applications
N-desmethyl Netupitant D6 finds its primary utility in mass spectrometry-based analytical methods. The incorporation of six deuterium atoms provides a predictable mass shift relative to the non-deuterated analog, allowing researchers to develop accurate and precise quantification methods. This is particularly valuable in complex biological matrices such as plasma, urine, or tissue homogenates, where numerous potential interferents may be present.
The compound's application in LC-MS/MS (liquid chromatography-tandem mass spectrometry) methodologies enables researchers to achieve lower limits of quantification and improved analytical precision when studying Netupitant pharmacokinetics. These methodologies typically utilize multiple reaction monitoring (MRM) transitions specific to both the analyte and the deuterated internal standard.
Pharmacokinetic Investigations
Understanding the metabolism and elimination of Netupitant is essential for optimizing its therapeutic applications. N-desmethyl Netupitant represents a significant metabolic pathway for the parent drug, and accurate quantification of this metabolite contributes to comprehensive pharmacokinetic modeling. The deuterated analog facilitates these investigations by providing a reliable internal standard that compensates for variability in sample preparation, chromatographic separation, and detector response.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume